molecular formula C17H16N2O2 B5859165 N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B5859165
M. Wt: 280.32 g/mol
InChI Key: VHTPIHVIZSPIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide, also known as DBA, is a fluorescent compound that is widely used in scientific research. It is a small molecule that has a unique chemical structure, which makes it an ideal tool for various applications in biochemistry, cell biology, and pharmacology.

Mechanism of Action

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is a fluorescent molecule that binds to hydrophobic regions of proteins. It has been shown to interact with a variety of proteins, including chaperones, enzymes, and membrane proteins. The binding of this compound to proteins can induce conformational changes, which can be monitored using fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes. It does not interfere with protein function, and it is not toxic to cells at the concentrations used in scientific research. This compound is a highly stable molecule, which makes it suitable for long-term experiments.

Advantages and Limitations for Lab Experiments

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, and it is highly fluorescent, which makes it easy to detect. This compound is also stable under a wide range of conditions, which makes it suitable for long-term experiments. However, this compound has some limitations, including its limited solubility in aqueous solutions and its tendency to aggregate at high concentrations.

Future Directions

There are many future directions for the use of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide in scientific research. One potential application is the development of new protein-based therapies for diseases such as cancer and Alzheimer's disease. This compound could also be used to study the mechanisms of protein misfolding and aggregation, which are implicated in many diseases. Additionally, this compound could be used to investigate the interactions between proteins and membrane lipids, which are important for many cellular processes.

Synthesis Methods

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide can be synthesized using a variety of methods, including the reaction of 2-aminophenol with 3,5-dimethylbenzoyl chloride in the presence of a base. The reaction produces this compound as a white solid, which can be purified using column chromatography.

Scientific Research Applications

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has many applications in scientific research, including the detection of protein-protein interactions, monitoring of protein folding, and imaging of live cells. This compound has been used to study the structure and function of proteins, as well as to investigate the mechanisms of various biological processes.

properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-6-11(2)8-13(7-10)17-19-15-9-14(18-12(3)20)4-5-16(15)21-17/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTPIHVIZSPIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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